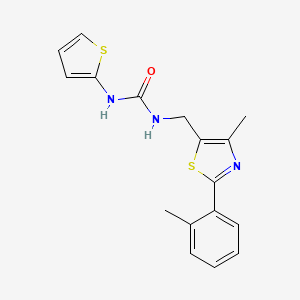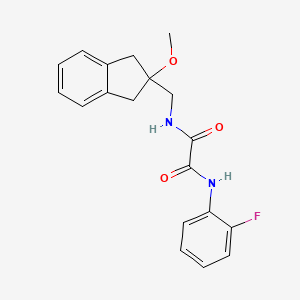![molecular formula C16H15F3N6O2S B2866403 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 2320958-80-1](/img/structure/B2866403.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It’s part of a series of derivatives that have been proposed as bromodomain inhibitors with micromolar IC50 values . These compounds are promising starting molecules for designing potent BRD4 BD inhibitors .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . The compounds share high sequence and structure similarity .Aplicaciones Científicas De Investigación
Antibacterial Agents
The triazolopyridazine moiety present in the compound is known for its antibacterial properties. Research has shown that derivatives of triazolopyridazine exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria . This compound could be synthesized into various derivatives to explore its efficacy as a new class of antibacterial agents.
Antimicrobial Drug Development
Given the urgent need for new antimicrobial agents, the compound’s structure could be utilized in the synthesis of nitrogen-containing heterocycles, which are a backbone of many physiologically active compounds and drugs . It could lead to the development of drugs with a broad antimicrobial spectrum and reduced microbial resistance.
Mecanismo De Acción
The mechanism of action of these compounds involves the inhibition of BRD4, a well-studied target that contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Propiedades
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O2S/c1-23(28(26,27)13-4-2-3-11(7-13)16(17,18)19)12-8-24(9-12)15-6-5-14-21-20-10-25(14)22-15/h2-7,10,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXOGJMMIITQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2866320.png)

![N-[3-(6-Fluoro-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2866322.png)

![6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2866325.png)
![Tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2866329.png)

![N-(3-chlorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2866331.png)
![N-(5-fluoro-2-methylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2866332.png)
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2866334.png)


![N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide](/img/structure/B2866341.png)
![3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2866342.png)